Oxepin Exhibits Significantly Higher Ground-State Stability Than Its Sulfur Analog Thiepin
Computational analysis demonstrates that Oxepin is considerably more stable than its sulfur analog, thiepin. The enthalpy for the valence tautomerism of benzene oxide to oxepin is only 0.59 kJ mol⁻¹, indicating the oxepin form is relatively accessible and stable. In stark contrast, the same calculation for the benzene sulfide to thiepin system yields a much larger enthalpy of 29.32 kJ mol⁻¹ [1]. This large energy difference is attributed to the relative instability of thiepin compared to oxepin.
| Evidence Dimension | Enthalpy of valence tautomerism (ΔH) |
|---|---|
| Target Compound Data | 0.59 kJ mol⁻¹ (benzene oxide ⇌ oxepin) |
| Comparator Or Baseline | 29.32 kJ mol⁻¹ (benzene sulfide ⇌ thiepin) |
| Quantified Difference | Oxepin system has ~50-fold lower enthalpy change |
| Conditions | QCISD(T)/6-31G*//MP2/6-31G* level of theory |
Why This Matters
For researchers procuring a stable seven-membered heterocycle, Oxepin is a viable option, whereas the parent thiepin is synthetically challenging and prone to decomposition, making it a poor substitute.
- [1] Pye, C. C., et al. Examination of the Valence Tautomers Benzene Oxide and Oxepin and Two Derivative Systems by ab Initio Methods. Journal of Physical Chemistry A, 1997, 101, 3371-3376. View Source
